4-(2-fluorophenyl)-3-((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
4-(2-fluorophenyl)-3-((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound featuring a triazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-3-((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazolone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Attachment of the Thiophene-2-carbonyl Group: This step may involve acylation reactions using thiophene-2-carbonyl chloride in the presence of a base.
Final Coupling with 2-Fluorophenyl Group: The final step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the 2-fluorophenyl group to the triazolone core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and thiophene moieties.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are typical for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines, depending on the specific functional groups reduced.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 4-(2-fluorophenyl)-3-((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, including enzymes and receptors.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways. Research is ongoing to determine its efficacy and safety as a drug candidate.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-3-((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chlorophenyl)-3-((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one
- 4-(2-bromophenyl)-3-((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one
Uniqueness
Compared to similar compounds, 4-(2-fluorophenyl)-3-((1-(thiophene-2-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is unique due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s biological activity, stability, and lipophilicity, potentially enhancing its efficacy as a drug candidate.
Properties
IUPAC Name |
4-(2-fluorophenyl)-3-[[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c20-14-4-1-2-5-15(14)24-17(21-22-19(24)26)12-13-7-9-23(10-8-13)18(25)16-6-3-11-27-16/h1-6,11,13H,7-10,12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBFZAUPBSBPBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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